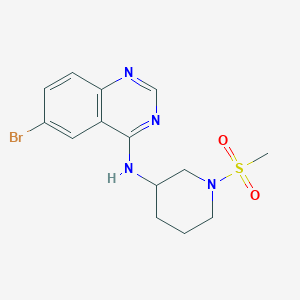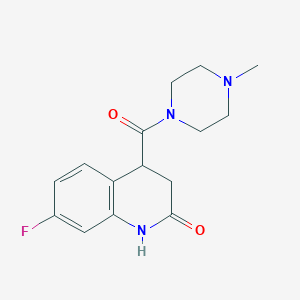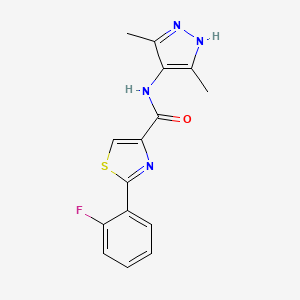![molecular formula C16H15F3N2O3S B7634946 N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)
N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA belongs to the class of sulfonamide compounds and has been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in a variety of physiological processes.
Biochemical and Physiological Effects
Studies have shown that N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide can reduce inflammation and pain by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide has also been shown to have anticonvulsant effects by modulating the activity of voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide in lab experiments is that it has a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Another potential area of research is its use as an analgesic, as it has been shown to have pain-relieving properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 3-trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-10-6-7-14(9-15(10)20-11(2)22)25(23,24)21-13-5-3-4-12(8-13)16(17,18)19/h3-9,21H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHUFNKTTKPUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)

![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)

![N-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7634965.png)